
4,6-Quinazolinediamine
Descripción general
Descripción
4,6-Quinazolinediamine is a heterocyclic aromatic compound featuring a quinazoline core substituted with amine groups at positions 4 and 4. This scaffold is highly versatile, enabling structural modifications that yield derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Its significance lies in its ability to interact with biological targets such as kinases, cytokines, and enzymes, making it a critical pharmacophore in drug discovery.
Mecanismo De Acción
Target of Action
Quinazoline-4,6-diamine, also known as 4,6-Diaminoquinazoline or 4,6-Quinazolinediamine, has been found to interact with several targets. Among the key targets of quinazoline derivatives are kinases, transcription factors, receptors, and ion channels . For instance, a synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, is a potent inhibitor of vascular endothelial cell growth (VEGF) RTK, and also exhibits activity against epidermal growth factor .
Mode of Action
The compound interacts with its targets, leading to various changes. For example, it inhibits the VEGF RTK, which plays a crucial role in angiogenesis . By inhibiting this target, the compound can potentially suppress the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Biochemical Pathways
Quinazoline-4,6-diamine affects several biochemical pathways. One significant pathway is the mitochondrial complex I-dependent respiration. The compound specifically and effectively reduces this respiration with no effect on the respiratory chain complexes II-IV . This action can lead to the release of reactive oxygen species at the flavin site of mitochondrial complex I .
Pharmacokinetics
It’s known that the structure-activity relationship is critical for the observed inhibition . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Quinazoline-4,6-diamine’s action are diverse. For instance, it has been found to reduce the level of the huntingtin protein, which could potentially make it a useful treatment for Huntington’s disease . Moreover, it has been shown to modulate calcium signaling .
Análisis Bioquímico
Biochemical Properties
Quinazoline-4,6-diamine interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities. For instance, it has been found to inhibit mitochondrial complex I, a multisubunit membrane protein, reducing the mitochondrial complex I-dependent respiration . This interaction is critical for its observed inhibition .
Cellular Effects
Quinazoline-4,6-diamine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have acute hypotensive effects in Wistar rats, indicating its influence on vascular smooth muscle cells .
Molecular Mechanism
Quinazoline-4,6-diamine exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to block NF-κB signaling at nanomolar concentrations .
Metabolic Pathways
Quinazoline-4,6-diamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it specifically and effectively reduces the mitochondrial complex I-dependent respiration .
Actividad Biológica
4,6-Quinazolinediamine, also known as 4,6-diaminoquinazoline, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a quinazoline ring with amino groups at the 4 and 6 positions. This unique structure allows for various chemical modifications that enhance its biological activity.
Target Interactions
This compound interacts with several biological targets, including:
- Tyrosine Kinases : It selectively inhibits various tyrosine kinases involved in cell growth and differentiation. For instance, derivatives like Arry-380 target HER2, a receptor overexpressed in certain breast cancers .
- VEGF Receptor Tyrosine Kinase (RTK) : The compound inhibits VEGF RTK, crucial for angiogenesis.
- Mitochondrial Complex I : It reduces mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:
- Inhibition of Cancer Cell Proliferation : Compounds derived from this scaffold have shown efficacy against various cancer cell lines by inhibiting key signaling pathways. For example, certain derivatives exhibit IC50 values as low as against specific targets .
- Mechanisms of Action : The anticancer activity is attributed to the inhibition of multiple molecular targets including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
Antibacterial Activity
Research indicates that this compound derivatives possess antibacterial properties:
- Effectiveness Against Resistant Strains : These compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, highlighting their potential as novel antibiotics in the face of rising antibiotic resistance.
Case Studies and Research Findings
Several studies underscore the therapeutic potential of this compound:
- Anticancer Activity : A study evaluated a series of 2-substituted quinazoline derivatives for their ability to inhibit topoisomerase I and II in various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from to .
- Inhibitory Effects on Tyrosine Kinases : Another investigation focused on the structure-activity relationship (SAR) of quinazoline derivatives, revealing that substitutions at specific positions significantly influence their inhibitory potency against tyrosine kinases .
- Pharmacokinetics : The pharmacokinetic profiles of these compounds are being explored to understand their absorption, distribution, metabolism, and excretion (ADME) properties better. Initial findings suggest favorable profiles that warrant further investigation for clinical applications.
Summary Table of Biological Activities
Activity Type | Example Derivatives | Mechanism | IC50 Value |
---|---|---|---|
Anticancer | Arry-380 | HER2 inhibition | |
Antibacterial | Various derivatives | Inhibition of bacterial growth | Varies by strain |
Angiogenesis Inhibition | Quinazoline analogs | VEGF RTK inhibition | Not specified |
Topoisomerase Inhibition | 2-substituted derivatives | Inhibition in cancer cells |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4,6-quinazolinediamine derivatives, and how do reaction conditions influence yield?
- The synthesis of this compound derivatives typically involves condensation reactions between substituted anilines and carbonyl-containing precursors. For example, imidazo[4,5-g]quinazoline derivatives can be synthesized via cyclization of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes under acidic or thermal conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid) critically impact reaction efficiency and yield. Optimization often requires iterative screening of these variables .
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
- Structural confirmation relies on spectroscopic techniques:
- NMR (¹H and ¹³C) to verify substituent positions and aromatic proton environments.
- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns.
- IR spectroscopy to identify functional groups like amine (-NH₂) or carbonyl (C=O) stretches.
Q. What key parameters should be prioritized in experimental design for studying this compound bioactivity?
- Include:
- Purity validation (HPLC ≥95% purity) to ensure reproducibility.
- Solubility testing (e.g., in DMSO or PBS) to determine appropriate assay solvents.
- Dose-response curves (1 nM–100 μM range) to establish IC₅₀ values in pharmacological assays.
- Control compounds (e.g., known kinase inhibitors for anti-proliferative studies) for benchmarking .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound derivatives for enhanced target binding?
- Docking workflows (e.g., AutoDock Vina or Schrödinger Suite) predict ligand-receptor interactions. Key steps:
Protein preparation : Remove water molecules and add hydrogens to the receptor (e.g., EGFR kinase domain).
Grid box definition : Focus on active sites (e.g., ATP-binding pocket).
Pose scoring : Rank derivatives by binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).
- Substituent modifications (e.g., triazole or oxazole moieties) can be iteratively tested to improve hydrogen bonding or hydrophobic contacts .
Q. How should researchers address contradictions in reported anti-proliferative data for this compound analogs?
- Contradictions often arise from:
- Assay variability : Compare results across standardized assays (e.g., MTT vs. SRB).
- Cell line specificity : Validate activity in multiple lines (e.g., MCF-7 vs. HeLa).
- Off-target effects : Use siRNA knockdown or isoform-selective inhibitors to confirm target engagement.
Q. What computational tools are effective for predicting ADMET properties of this compound derivatives?
- SwissADME : Predicts logP, bioavailability, and blood-brain barrier penetration.
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
- Molinspiration : Calculates drug-likeness parameters (e.g., Lipinski’s Rule of Five).
- Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability) to refine models .
Q. Methodological Considerations
Q. How can distributed data mining frameworks enhance SAR studies of this compound analogs?
- Grid-based architectures (e.g., Knowledge Grid) enable parallel processing of large datasets. Implement:
Comparación Con Compuestos Similares
Structural and Functional Modifications
The pharmacological profile of 4,6-Quinazolinediamine derivatives is dictated by substituents at the N4 and N6 positions. Below is a comparative analysis of key derivatives:
Key Observations:
- QNZ: The phenoxyphenyl ethyl group enhances anti-inflammatory activity by suppressing TNF-α-induced NF-κB activation .
- Tucatinib : The triazolo-pyridine substituent confers selectivity for HER2 and EGFR kinases, critical in breast cancer therapy .
- Senexin A : A simpler phenethyl group targets CDK4/6 kinases, highlighting how smaller substituents can retain potency .
- Chloro-Fluorophenyl Derivative : Halogenation improves metabolic stability, while the tetrahydrofuran oxygen enhances solubility .
Pharmacological Activity and Selectivity
- Anticancer Agents : Tucatinib and the chloro-fluorophenyl derivative demonstrate kinase inhibition but differ in selectivity. Tucatinib’s triazolo group enables dual HER2/EGFR targeting, whereas the chloro-fluorophenyl variant’s mechanism remains under study .
- Anti-inflammatory Agents: QNZ’s phenoxyphenyl group disrupts TNF-α signaling at nanomolar concentrations (IC₅₀ = 20 nM), outperforming simpler analogs lacking aromatic extensions .
Physicochemical Properties
- Solubility : Polar substituents (e.g., tetrahydrofuran in ) improve aqueous solubility, whereas hydrophobic groups (e.g., phenethyl in Senexin A) enhance membrane permeability .
- Metabolic Stability : Halogenated derivatives (e.g., chloro-fluorophenyl) resist oxidative metabolism, extending half-life .
Métodos De Preparación
Traditional Synthesis via Amination of Dichloroquinazolines
The classical route to 4,6-quinazolinediamine involves amination of 2,4-dichloroquinazoline precursors. Armarego’s seminal work demonstrated that treating 2,4-dichloroquinazoline with aqueous or alcoholic ammonia under reflux conditions yields the diamino product . This method, while straightforward, suffers from limited regioselectivity and requires harsh conditions (100–120°C, 12–24 hours). For example, reaction of 2,4-dichloro-6-nitroquinazoline with ammonium hydroxide at 110°C for 18 hours produces 4,6-diamino-2-nitroquinazoline, which necessitates subsequent reduction to remove the nitro group .
A critical limitation of this approach is its incompatibility with electron-withdrawing substituents at the 6-position, as noted in trimetrexate syntheses . Additionally, purification of intermediates often involves tedious column chromatography, reducing overall yields to 40–50%. Despite these drawbacks, this method remains foundational for synthesizing unsubstituted this compound derivatives.
Cyclization of Substituted Benzonitriles with Guanidine
An alternative strategy employs substituted o-aminobenzonitriles as starting materials. Davoll et al. reported that 2-amino-5-nitrobenzonitrile reacts with guanidine carbonate in ethanol at 80°C to form 4-amino-6-nitroquinazoline, which is reduced to 4,6-diaminoquinazoline using hydrogen gas and palladium on carbon . This two-step process achieves a 65% overall yield but requires precise control over nitro-group reduction to prevent over-hydrogenation.
Recent adaptations utilize dichloroanthranilic acid derivatives. For instance, difluoroanthranilic acid undergoes nitration at the 5-position, followed by cyclization with cyanamide to yield 4,6-diamino-2-fluoroquinazoline . While fluorinated analogs exhibit enhanced bioavailability, the method’s reliance on hazardous nitrating agents (e.g., fuming HNO₃) limits industrial scalability.
Improved Process via Chloroformamidine Hydrochloride Cyclization
A breakthrough method described in Patent EP0253396A2 bypasses diazotization by cyclizing 2-cyano-4-substituted-3-alkylbenzeneamines with chloroformamidine hydrochloride . Key steps include:
-
Synthesis of 2-Cyano-4-nitro-3-methylbenzenamine :
-
Cyclization Reaction :
This method achieves an 82% yield and eliminates toxic diazonium intermediates. The use of dimethyl sulfone enhances reaction kinetics by stabilizing transition states through polar interactions .
Parameter | Traditional Method | Improved Method |
---|---|---|
Reaction Time | 18–24 hours | 1.5–2 hours |
Yield | 40–50% | 75–82% |
Hazardous Steps | Diazotization | None |
Key Solvent | Ethanol | Dimethyl sulfone |
Reductive Coupling of 6-Cyano-2,4-Quinazolinediamines
Reductive coupling with arylamines offers a versatile pathway. For example, 6-cyano-2,4-diaminoquinazoline reacts with 3,4,5-trimethoxyaniline in acetic acid under hydrogen gas (50 psi) with Raney nickel catalysis to form trimetrexate analogs . While primarily used for antifolate drugs, this method’s reductive step (converting cyano to aminomethyl groups) can be adapted for 4,6-diamine synthesis by omitting the arylamine coupling.
Key advantages include:
-
Selectivity : Hydrogenation selectively reduces cyano groups without affecting aromatic amines.
-
Scalability : Batch reactions in acetic acid facilitate easy scale-up, with yields exceeding 70% .
Nitration and Reduction Sequences
A multistep approach starting with 2,6-dihalotoluenes involves:
-
Nitration : Concentrated HNO₃ introduces a nitro group at the 3-position of 2,6-dichlorotoluene .
-
Cyanide Substitution : Copper(I) cyanide replaces halides at 150–200°C, forming dicyano intermediates.
-
Cyclization and Reduction : Treatment with guanidine derivatives followed by catalytic hydrogenation yields 4,6-diaminoquinazoline.
This sequence, though laborious, allows precise functionalization at the 5- and 7-positions, making it valuable for structure-activity relationship studies .
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, safety, and applicability of major methods:
Propiedades
IUPAC Name |
quinazoline-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWDENXDCQXZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401020 | |
Record name | 4,6-Quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159382-23-7 | |
Record name | 4,6-Quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.